Methyl 5-methyl-6-(piperazin-1-yl)nicotinate
CAS No.:
Cat. No.: VC15859547
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17N3O2 |
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Molecular Weight | 235.28 g/mol |
IUPAC Name | methyl 5-methyl-6-piperazin-1-ylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17-2)8-14-11(9)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3 |
Standard InChI Key | NYUWNFDCRVMVGA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN=C1N2CCNCC2)C(=O)OC |
Introduction
Chemical Structure and Identification
Methyl 5-methyl-6-(piperazin-1-yl)nicotinate (CAS: 132144-03-7) features a pyridine ring substituted at positions 3, 5, and 6. The IUPAC name, methyl 6-(1-piperazinyl)-5-methylnicotinate, reflects its esterified carboxylic acid group at position 3, a methyl group at position 5, and a piperazine moiety at position 6 . Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . The compound exists as a solid at room temperature, with a melting point range of 96–99°C .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅N₃O₂ | |
Molecular Weight | 221.26 g/mol | |
Melting Point | 96–99°C | |
Purity | ≥95% | |
Hazard Codes | H302, H312, H332 |
Discrepancies in CAS numbers (e.g., 1355225-20-5 in some commercial catalogs ) may arise from isomerism or supplier-specific nomenclature, underscoring the need for structural verification .
Synthesis and Structural Modification
The synthesis of methyl 5-methyl-6-(piperazin-1-yl)nicotinate typically involves multi-step reactions:
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Nicotinic Acid Functionalization: A methyl ester group is introduced at position 3 via esterification of 5-methylnicotinic acid .
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Piperazine Coupling: A nucleophilic aromatic substitution (SNAr) reaction installs the piperazine group at position 6 using a halogenated precursor (e.g., 6-chloro-5-methylnicotinate) .
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Purification: Column chromatography or recrystallization yields the final product with ≥95% purity .
Recent advancements leverage microwave-assisted synthesis to reduce reaction times and improve yields . Structural analogs, such as methyl 4-(1-piperazinyl)nicotinate (CAS: 84048677), demonstrate the impact of substitution patterns on bioactivity .
Compound | Activity (MIC or EC₅₀) | Target Organism | Source |
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12e | 16 μg/mL (MIC) | Bacillus subtilis | |
11b | 3.6 min (paralysis time) | Pheretima posthuma |
Industrial and Research Applications
Pharmaceutical Intermediates
Methyl 5-methyl-6-(piperazin-1-yl)nicotinate serves as a precursor in developing:
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Antibacterial agents: Piperazine derivatives target gram-positive pathogens resistant to β-lactams .
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Central nervous system (CNS) drugs: The piperazine moiety modulates serotonin and dopamine receptors, suggesting neuropharmacological potential .
Chemical Building Blocks
Suppliers like Key Organics and CymitQuimica classify the compound under "Building Blocks," highlighting its utility in constructing complex molecules for high-throughput screening .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyridine and piperazine substituents to optimize bioactivity.
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In Vivo Toxicology: Assessing long-term safety profiles for therapeutic applications.
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Drug Delivery Systems: Exploring nanoformulations to enhance bioavailability.
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